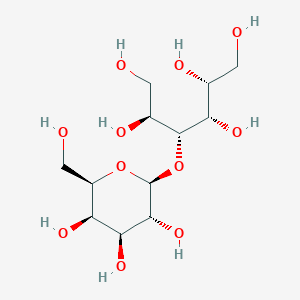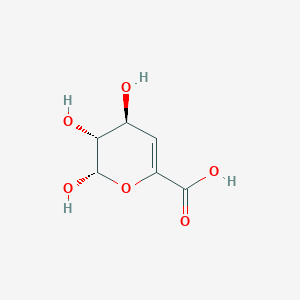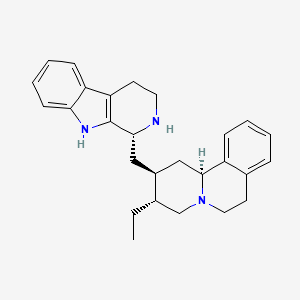
3-O-beta-D-galactopyranosyl-D-galactitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Beta-D-Galp-(1->3)-D-Gal-OH is a glycosyl alditol resulting from the formal condensation of beta-D-galactopyranose with the hydroxy group at position 3 of galactitol. It is a beta-D-galactoside and a glycosyl alditol. It derives from a galactitol.
Scientific Research Applications
Synthesis of Novel Compounds :
- A study by Lu et al. (2010) utilized beta-galactosidase from Enterobacter cloacae B5 for the synthesis of novel galactose-containing chemicals (GCCs) including derivatives of mannitol, sorbose, and salicin. This process could lead to the creation of unique galactose derivatives for various applications (Lu et al., 2010).
Structural Analysis and Biochemical Studies :
- Research by van Halbeek et al. (1982) explored the proton-magnetic-resonance spectra of partial structures of the carbohydrate-protein linkage region found in proteoglycans. This study aids in understanding the structural aspects of such linkages (van Halbeek et al., 1982).
- Delgado-Fernández et al. (2020) investigated the LacA β-galactosidase from Lactobacillus plantarum, focusing on its potential for synthesizing different galactosyl-polyols. This could have applications in creating novel prebiotics or low-calorie sweeteners (Delgado-Fernández et al., 2020).
Enzyme Activity and Specificity :
- Studies like those by Thomas and Winzler (1969) and Kuhn et al. (1992) delve into the specifics of enzyme activity related to beta-D-galactosidase. Such research is crucial in understanding enzyme mechanisms and applications in biochemistry and molecular biology (Thomas & Winzler, 1969), (Kuhn et al., 1992).
Medical and Pharmaceutical Research :
- Research like that by Lu et al. (2001) on the synthesis of specific glycosides for xenotransplantation studies demonstrates the potential medical and pharmaceutical applications of compounds related to 3-O-beta-D-galactopyranosyl-D-galactitol (Lu et al., 2001).
properties
Molecular Formula |
C12H24O11 |
|---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12+/m1/s1 |
InChI Key |
VQHSOMBJVWLPSR-IQVNANRASA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](CO)O)[C@H]([C@@H](CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E,4E)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide](/img/structure/B1240831.png)




![4-[[[4-[(4-Fluorophenyl)methyl]-2,3-dihydro-1,4-benzothiazin-6-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1240838.png)
![(2-Methylbenzimidazol-1-yl)-[(5-nitro-2-thienyl)methylene]amine](/img/structure/B1240839.png)
![4-[[Amino-[4-[[5-(2-carboxyethylcarbamoyl)-3,4-dimethyl-1,3-thiazol-2-ylidene]carbamoyl]phenyl]methylidene]amino]butanoic acid](/img/structure/B1240842.png)
![2-{2-[(2-{2-[(2-{2-[(2,4-Dihydroxy-6-methylbenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoic acid](/img/structure/B1240843.png)

![(6aS)-3-[3-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1240848.png)
![(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1240849.png)

![1-[2-(4-Benzyl-phenoxy)-ethyl]-piperidine-4-carboxylic acid ethyl ester](/img/structure/B1240853.png)